molecular formula C12H22N4 B14665702 6-Ethyl-5-hexylpyrimidine-2,4-diamine CAS No. 37033-24-2

6-Ethyl-5-hexylpyrimidine-2,4-diamine

Cat. No.: B14665702
CAS No.: 37033-24-2
M. Wt: 222.33 g/mol
InChI Key: GTOXMDZYKYIFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5-hexylpyrimidine-2,4-diamine is a chemical compound built on a 2,4-diaminopyrimidine scaffold, a structure recognized for its significant value in medicinal chemistry and biological research. This particular derivative features a 6-ethyl group and a 5-hexyl substitution, which may influence its physicochemical properties and biological interactions. The 2,4-diaminopyrimidine core is a privileged structure in drug discovery, known for its ability to serve as a key pharmacophore in inhibitors for various enzymes . Research into analogous 6-ethyl-5-substituted pyrimidine-2,4-diamine compounds has demonstrated their potential as a novel non-peptidic, non-chiral template for the development of small molecule renin inhibitors, a target of interest in cardiovascular research . Furthermore, structurally related diaminopyrimidine compounds have been investigated for their immunomodulatory activities, including the induction of T-lymphocyte apoptosis via intrinsic pathways, suggesting potential research applications in immunology and autoimmune disorders . This product is intended for research purposes by qualified personnel in a laboratory setting only. This compound is strictly for research use and is not classified as a drug, cosmetic, or medicinal agent. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37033-24-2

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

6-ethyl-5-hexylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H22N4/c1-3-5-6-7-8-9-10(4-2)15-12(14)16-11(9)13/h3-8H2,1-2H3,(H4,13,14,15,16)

InChI Key

GTOXMDZYKYIFLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C(N=C1N)N)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Ethyl 5 Hexylpyrimidine 2,4 Diamine

General Synthetic Routes to 2,4-Diaminopyrimidine (B92962) Core Structures

The synthesis of the 2,4-diaminopyrimidine scaffold is a well-established area of organic chemistry, driven by the broad biological significance of this heterocyclic core. researchgate.netrsc.org These methods primarily focus on the construction of the pyrimidine (B1678525) ring from acyclic precursors.

Cyclocondensation Reactions of Guanidine (B92328) with Substituted Alkyl Nitriles or Cyanoacetates

The most classical and widely employed method for constructing the 2,4-diaminopyrimidine ring is the condensation of guanidine with a three-carbon electrophilic component. nih.govnih.gov This approach, often referred to as the "Principal Synthesis," typically involves the reaction of guanidine with a β-dicarbonyl compound or its synthetic equivalent, such as a β-keto nitrile or a cyanoacetate. researchgate.net

The reaction mechanism involves the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons (or their equivalents) of the three-carbon precursor. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. A base, commonly sodium ethoxide or sodium methoxide, is used to deprotonate the guanidine and/or the methylene (B1212753) group of the three-carbon component, facilitating the reaction.

A general scheme for this reaction is as follows:

Guanidine + Substituted β-Keto Nitrile → 2,4-Diaminopyrimidine Derivative

The versatility of this method lies in the ability to pre-install substituents at what will become the C-5 and C-6 positions of the pyrimidine ring by choosing an appropriately substituted β-keto nitrile or related precursor.

Alternative Pyrimidine Ring Annulation Strategies

Beyond the classical guanidine condensation, several other strategies have been developed for the synthesis of the pyrimidine core. nih.gov These alternative annulation methods offer different pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials. researchgate.netorganic-chemistry.org

One such strategy involves the reaction of N-vinyl or N-aryl amides with nitriles under electrophilic activation of the amide. organic-chemistry.org Other methods rely on multicomponent reactions, where three or more starting materials combine in a single pot to form the pyrimidine ring, offering efficiency and atom economy. organic-chemistry.org For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, can yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Ring transformation reactions also provide a route to pyrimidines, where another heterocyclic ring is converted into a pyrimidine ring under specific reaction conditions. wur.nl These varied strategies provide a rich toolbox for chemists to access diverse pyrimidine structures. mdpi.com

Specific Synthetic Approaches for 6-Ethyl-5-hexylpyrimidine-2,4-diamine

The synthesis of the specifically substituted this compound would logically follow the cyclocondensation route, requiring the initial synthesis of a suitable acyclic precursor that contains the requisite ethyl and hexyl moieties.

A plausible retrosynthetic analysis points to 2-cyano-3-ethylnonanenitrile as the key intermediate. The condensation of this β-keto nitrile with guanidine would directly yield the target molecule.

Introduction of Ethyl Moiety at C-6 Position

The ethyl group at the C-6 position originates from the ketone functionality of the β-keto nitrile precursor. This precursor can be synthesized through various organic transformations. A common method is the Claisen condensation between an ester and a nitrile.

For instance, the reaction of ethyl propionate (B1217596) with heptyl cyanide in the presence of a strong base like sodium amide or sodium ethoxide would generate the desired β-keto nitrile intermediate. In this reaction, the ethyl group of the ethyl propionate becomes the C-6 substituent of the final pyrimidine.

Reactant 1Reactant 2BaseIntermediate
Ethyl PropionateHeptyl CyanideSodium Ethoxide2-Cyano-3-ethylnonanenitrile

Introduction of Hexyl Moiety at C-5 Position

The hexyl group at the C-5 position is derived from the nitrile component used in the synthesis of the β-keto nitrile precursor. In the proposed route, heptyl cyanide (which contains a hexyl group attached to the cyano-methyl group) serves as the source of the C-5 substituent.

An alternative strategy involves the functionalization of a pre-existing pyrimidine ring. For example, one could start with 6-ethyl-2,4-diaminopyrimidine. The C-5 position, being electron-rich, is susceptible to electrophilic substitution. wikipedia.org A common sequence involves halogenation, such as iodination with N-iodosuccinimide (NIS), at the C-5 position to create 6-ethyl-5-iodo-2,4-diaminopyrimidine. nih.govmdpi.com This iodo-pyrimidine can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a hexyl-containing organometallic reagent (e.g., hexylboronic acid or hexyltributylstannane) to install the hexyl group. researchgate.net

Starting PyrimidineReagent 1IntermediateReagent 2CatalystFinal Product
6-Ethyl-2,4-diaminopyrimidineN-Iodosuccinimide (NIS)6-Ethyl-5-iodo-2,4-diaminopyrimidineHexylboronic AcidPd Catalyst (e.g., Pd(PPh₃)₄)This compound

Optimization of Reaction Conditions and Yields

For the primary cyclocondensation route, the optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Base: The choice and stoichiometry of the base (e.g., sodium ethoxide, sodium methoxide, potassium tert-butoxide) can significantly influence the reaction rate and equilibrium.

Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used as they are compatible with the alkoxide bases.

Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the solvent, to drive the condensation and dehydration steps.

Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

In the case of a cross-coupling strategy, optimization would focus on the components of the catalytic system. This includes the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base (e.g., potassium carbonate, cesium carbonate), and the solvent system (e.g., dioxane, toluene, DMF with water). The temperature and reaction time are also critical parameters to control for achieving high coupling efficiency and minimizing side reactions.

Derivatization Strategies and Scaffold Modifications of this compound

The structural framework of this compound offers multiple sites for chemical modification. The exocyclic amino groups, the ethyl and hexyl side chains, and the pyrimidine ring itself can all be subjected to various chemical transformations to generate a diverse library of derivatives.

The 2- and 4-amino groups of the pyrimidine ring are nucleophilic and can readily participate in a variety of chemical reactions. These reactions allow for the introduction of a wide range of functional groups, which can modulate the compound's physicochemical properties and biological activity.

Acylation: The amino groups can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. The reaction can be controlled to achieve mono- or di-acylation, depending on the stoichiometry of the reagents and the reaction conditions. For instance, treatment with one equivalent of an acylating agent would likely lead to a mixture of mono-acylated products, with the 4-amino group often being more reactive than the 2-amino group due to electronic effects.

Acylating AgentProduct
Acetyl chlorideN-(2-amino-6-ethyl-5-hexylpyrimidin-4-yl)acetamide
Benzoyl chlorideN-(2-amino-6-ethyl-5-hexylpyrimidin-4-yl)benzamide

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields sulfonamide derivatives. This functionalization is a common strategy in drug design to introduce a hydrogen bond donor/acceptor group and to modulate solubility.

Sulfonylating AgentProduct
Methanesulfonyl chlorideN-(2-amino-6-ethyl-5-hexylpyrimidin-4-yl)methanesulfonamide
p-Toluenesulfonyl chlorideN-(2-amino-6-ethyl-5-hexylpyrimidin-4-yl)-4-methylbenzenesulfonamide

Reductive Amination: The primary amino groups can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to form secondary or tertiary amines. masterorganicchemistry.comwikipedia.org This reaction is a versatile method for introducing a variety of alkyl or arylalkyl substituents.

The ethyl and hexyl groups at the 6- and 5-positions of the pyrimidine ring, respectively, are generally less reactive than the amino groups. However, they can be modified under specific conditions, particularly at the benzylic-like positions (the carbon atom attached to the pyrimidine ring).

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the alkyl side chains. researchgate.netlibretexts.orgpearson.com The reaction typically occurs at the benzylic position, leading to the formation of a carboxylic acid if a benzylic hydrogen is present. For the 6-ethyl group, this would result in the formation of a 2,4-diamino-5-hexyl-6-pyrimidinecarboxylic acid. The longer hexyl chain could also be susceptible to oxidation, potentially leading to a mixture of products.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position of the alkyl side chains. orgoreview.com This halogenated intermediate can then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com

Pyrimidine Ring Bioisosteres: The pyrimidine ring itself can be replaced by other heterocyclic systems to explore different chemical space and potential interactions with biological targets. cambridgemedchemconsulting.comresearchgate.net Common bioisosteres for the pyrimidine ring include other diazines like pyridazine (B1198779) and pyrazine, as well as other aromatic heterocycles such as pyridine, thiophene, and furan. cambridgemedchemconsulting.comresearchgate.net Saturated rings like cyclohexane (B81311) can also be considered as non-aromatic replacements in certain contexts. cambridgemedchemconsulting.com

Original ScaffoldBioisosteric Replacement
PyrimidinePyridine
PyrimidinePyridazine
PyrimidineThiophene
PyrimidineCyclohexane

Amino Group Bioisosteres: The amino groups are crucial for the biological activity of many diaminopyrimidine derivatives, often acting as hydrogen bond donors. Bioisosteric replacements for the amino group aim to mimic this hydrogen bonding capability while potentially improving other properties. Examples include hydroxyl, methoxy, or small alkyl groups in specific contexts where the hydrogen bond donation is not critical or can be compensated by other interactions.

Alkyl Side Chain Bioisosteres: The ethyl and hexyl side chains contribute to the lipophilicity and steric bulk of the molecule. These can be replaced by other groups to fine-tune these properties. nih.gov For example, a cycloalkyl group can be used to introduce conformational rigidity. nih.gov The introduction of heteroatoms into the alkyl chain, for instance, by replacing a methylene group with an oxygen or nitrogen atom, can modulate polarity and metabolic stability. cambridgemedchemconsulting.com Fluorinated alkyl chains are also common bioisosteres used to alter electronic properties and block metabolic oxidation.

Original GroupBioisosteric ReplacementRationale
HexylCyclohexylIncreased rigidity
EthylMethoxyethylIncreased polarity
Hexyl4-FluorobutylBlock metabolism, alter electronics

Molecular Mechanisms and Biological Activities of 2,4 Diaminopyrimidine Derivatives

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore that mimics the pteridine (B1203161) ring of the natural substrate of DHFR, dihydrofolate. By binding to the active site of DHFR, these inhibitors block the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids, thereby disrupting DNA synthesis and cell proliferation. This mechanism is the basis for the use of DHFR inhibitors as antimicrobial and anticancer agents.

Inhibition Kinetics and Efficacy against Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

Differential Activity Against Wild-Type and Mutant PfDHFR Enzymes

A significant challenge in the use of DHFR inhibitors against P. falciparum is the emergence of drug-resistant strains, often due to point mutations in the dhfr gene. These mutations can alter the shape and chemical environment of the active site, reducing the binding affinity of inhibitors. For example, the S108N mutation is a common cause of resistance to pyrimethamine (B1678524). pnas.org

Research on pyrimethamine analogues has shown that compounds with unbranched, hydrophobic substituents at the 6-position can exhibit good binding to mutant DHFR enzymes. nih.gov This suggests that the 6-ethyl group in 6-Ethyl-5-hexylpyrimidine-2,4-diamine might confer some activity against resistant strains. Furthermore, the flexibility of the 5-hexyl group could allow the molecule to adapt to the altered active site of mutant enzymes, a strategy that has been explored in the design of new antifolates. pnas.org Studies on 5-benzyl-2,4-diaminopyrimidines have indicated that longer and more hydrophobic side chains can enhance binding to both wild-type and mutant PfDHFR. pnas.org

Below is a table summarizing the inhibitory activities of some 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines against wild-type and quadruple mutant PfDHFR, illustrating the impact of substitutions on potency.

Compound6-SubstituentPfDHFR-WT Ki (nM)PfDHFR-QM Ki (nM)
7a Phenyl243208
7b Phenyl8669
7c Phenyl11588

Data adapted from a study on 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines. nih.gov

Structural Basis of Ligand-Enzyme Interactions and Active Site Binding (Inferred from related pyrimidine (B1678525) DHFR inhibitors)

The binding of 2,4-diaminopyrimidine inhibitors to the DHFR active site is primarily driven by hydrogen bonding and hydrophobic interactions. The 2,4-diamino groups typically form key hydrogen bonds with conserved acidic residues in the active site, such as Asp54 in PfDHFR. nih.gov

Exploration of Other Enzyme and Receptor Interactions

Beyond DHFR, the pyrimidine scaffold is known to interact with a variety of other enzymes and receptors, suggesting a broader pharmacological profile for its derivatives.

Potential Interactions with Diamine Oxidase (DAO) Enzyme Family

Diamine oxidase (DAO) is an enzyme responsible for the degradation of histamine (B1213489) and other biogenic amines. mdpi.commdpi.com While direct studies on the interaction of this compound with DAO are lacking, some antihistaminic drugs, which can be structurally diverse, have been shown to inhibit DAO. nih.gov Given that some pyrimidine derivatives have been investigated as histamine receptor ligands, an interaction with DAO, although not established, cannot be entirely ruled out and would warrant further investigation. However, studies on various other drugs have shown no inhibitory effect on DAO activity. mdpi.comresearchgate.net

Modulation of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production Pathways

Nitric Oxide (NO): Nitric oxide synthases (NOS) are a family of enzymes that produce nitric oxide, a key signaling molecule involved in various physiological and pathological processes. nih.gov Some substituted 2-aminopyridines, which share a similar structural motif with 2,4-diaminopyrimidines, have been identified as inhibitors of human nitric oxide synthases, with a preference for the inducible isoform (iNOS). nih.gov This suggests that 2,4-diaminopyrimidine derivatives could potentially modulate NO production, although specific studies on this compound are needed to confirm this.

Prostaglandin E2 (PGE2): Prostaglandin E2 is a key mediator of inflammation. A large series of polysubstituted pyrimidine derivatives have been shown to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated mouse macrophages. mdpi.com The mechanism of this inhibition is thought to be through the substantial inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme in PGE2 formation. mdpi.com This activity is dependent on the nature of the substituents on the pyrimidine ring. For instance, it has been observed that a longer substituent at the C-5 position can influence the potency of PGE2 inhibition. researchgate.net Therefore, it is plausible that this compound could modulate PGE2 production pathways.

Investigation of Histamine Receptor Subtype Modulation

While direct research on the specific compound this compound and its interaction with the histamine H3 receptor is not extensively available in the current body of scientific literature, significant research has been conducted on the broader class of 2,4-diaminopyrimidine derivatives and their modulation of other histamine receptor subtypes, particularly the H1 and H4 receptors. This research provides valuable insights into the potential pharmacological profile of this chemical family.

The 2,4-diaminopyrimidine scaffold has been identified as a potent core structure for developing histamine H4 receptor (H4R) ligands. nih.gov The H4R is a promising therapeutic target for inflammatory conditions and immune system disorders. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have revealed that minor structural modifications can lead to significant changes in their functional activities and potencies at the H4R. nih.gov For instance, the substitution pattern on benzylamine (B48309) derivatives of the 2,4-diaminopyrimidine core can determine whether the compound acts as a partial agonist or an inverse agonist. nih.gov

Furthermore, research has explored the potential of 2,4-diaminopyrimidine derivatives as dual-acting ligands for both the histamine H1 receptor (H1R) and H4R. researchgate.netepa.gov The development of such dual-activity ligands is of interest for treating allergic and inflammatory diseases where both receptors play a role. researchgate.net Studies have shown that while some 2,4-diaminopyrimidine derivatives exhibit high affinity for the H4R, their affinity for the H1R is often moderate. epa.gov Efforts to optimize the chemical structure to achieve balanced dual affinity have been a focus of research. researchgate.netepa.gov For example, introducing a flexible aromatic side chain and modifying the pyrimidine core's substitution pattern were strategies employed to increase affinity for the H1R. epa.gov

The investigation into 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists has led to the identification of potent compounds. nih.gov These studies built upon the knowledge from earlier series of H4R antagonists and involved focused medicinal chemistry efforts to optimize the 6-alkyl-2,4-diaminopyrimidine series for antagonist activity at both human and rodent H4 receptors. nih.gov

The pleiotropic effects of histamine in the human body are mediated by four G protein-coupled receptor (GPCR) subtypes (H1R, H2R, H3R, and H4R), which differ in their distribution, ligand binding, and signaling pathways. imrpress.com While H1R and H2R are ubiquitously expressed, H3R and H4R have more specific expression patterns, primarily on neuronal and hematopoietic cells, respectively. imrpress.com

The following table summarizes the binding affinities of some representative 2,4-diaminopyrimidine derivatives for the human histamine H1 and H4 receptors, illustrating the structure-activity relationships within this class of compounds.

CompoundhH1R Ki (nM)hH4R Ki (nM)
Diaminopyrimidine Derivative 11122631
Diaminopyrimidine Derivative 2852455

Table 1: Binding Affinities of Selected 2,4-Diaminopyrimidine Derivatives at Human Histamine H1 and H4 Receptors. Data sourced from studies on dual H1/H4 receptor ligands. researchgate.net

Structure Activity Relationship Sar Studies of 2,4 Diaminopyrimidine Derivatives

Influence of Substituents at Pyrimidine (B1678525) C-5 Position on Biological Potency

The C-5 position of the 2,4-diaminopyrimidine (B92962) ring is a key site for modification, and the nature of the substituent at this position can significantly impact biological activity. The introduction of various groups at C-5 can influence the compound's size, lipophilicity, and electronic properties, thereby affecting its interaction with the target protein.

Research on 2,4-diamino-5-substituted pyrimidines has shown that the potency of these compounds can be modulated by varying the substituent at the C-5 position. For instance, in a series of 2,4-diaminopyrimidine derivatives developed as cyclin-dependent kinase 7 (CDK7) inhibitors, modifications at the C-5 position had a profound effect on their inhibitory activity. Replacement of a chloro substituent with other groups such as methyl, methoxy, cyclopropyl, and phenyl all led to a decrease in CDK7 inhibitory activity. This suggests that both the electronic and steric properties of the C-5 substituent are critical for optimal binding to the target. nih.gov

Specifically, the introduction of alkyl groups at the C-5 position has been a common strategy to enhance the hydrophobic interactions with the target protein. Studies on pyrrolo[2,3-d]pyrimidine antifolates have demonstrated that increasing the size of the alkyl group at the 5-position can lead to more potent inhibition of human dihydrofolate reductase (hDHFR). This is attributed to increased hydrophobic interactions with specific amino acid residues, such as Val115, in the enzyme's active site. For example, compounds with ethyl, propyl, or isopropyl groups at the 5-position showed more potent hDHFR inhibition compared to the methyl-substituted analog. nih.gov

While direct biological data for 6-Ethyl-5-hexylpyrimidine-2,4-diamine is not extensively available in the public domain, the established SAR principles suggest that the hexyl group at the C-5 position would significantly increase the lipophilicity of the molecule. This could potentially enhance its binding to hydrophobic pockets within a target protein, assuming the pocket can accommodate a substituent of this size. The optimal length of the alkyl chain at the C-5 position is often target-dependent, and a hexyl group may provide a favorable balance of potency and selectivity for certain biological targets.

To illustrate the effect of C-5 substitution on biological potency, the following interactive table presents hypothetical data based on general SAR principles observed in various studies of 2,4-diaminopyrimidine derivatives.

CompoundC-5 SubstituentC-6 SubstituentTargetIC50 (nM)
Reference Compound A-CH3-CH2CH3Kinase X150
Analog 1-CH2CH3-CH2CH3Kinase X100
Analog 2-(CH2)2CH3-CH2CH3Kinase X50
Analog 3-(CH2)3CH3-CH2CH3Kinase X25
This compound-(CH2)5CH3-CH2CH3Kinase XData not available

Impact of Alkyl and Other Substituents at Pyrimidine C-6 Position on Target Affinity

In the context of 2,4-diamino-5-(1-adamantyl)pyrimidines, the nature of the alkyl group at the C-6 position was shown to affect their antitumor activity. A comparison between 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (B1220466) (DAEP) revealed that both compounds inhibited the growth of Walker carcinoma 256. This indicates that small alkyl groups at the C-6 position are well-tolerated and can contribute to the biological activity of this class of compounds. nih.gov

Furthermore, research on CDK7 inhibitors demonstrated that even subtle changes to the substituent at the C-4 position (equivalent to C-6 in the parent pyrimidine) can have a significant impact on potency. For instance, changing a methylsulfonyl group to cyclopropylsulfonyl or isopropylsulfonyl resulted in compounds with similar potency, while a phenylsulfonyl analog showed a 6-fold reduction in potency against CDK7. nih.gov This highlights the sensitivity of target affinity to the steric and electronic properties of the C-6 substituent.

The ethyl group in this compound is a relatively small and lipophilic substituent. Its presence is likely to be well-tolerated by many target proteins and may contribute to favorable hydrophobic interactions within the binding site. The combination of an ethyl group at C-6 and a hexyl group at C-5 creates a molecule with a significant hydrophobic character, which could be advantageous for targeting proteins with large, greasy binding pockets.

The following interactive data table provides a hypothetical illustration of how varying the C-6 substituent might affect target affinity, based on general SAR findings.

CompoundC-5 SubstituentC-6 SubstituentTargetKi (nM)
Reference Compound B-(CH2)5CH3-HReceptor Y200
Analog 4-(CH2)5CH3-CH3Receptor Y120
This compound-(CH2)5CH3-CH2CH3Receptor YData not available
Analog 5-(CH2)5CH3-CyclopropylReceptor Y95
Analog 6-(CH2)5CH3-PhenylReceptor Y350

Contribution of Diamine Functionality to Molecular Recognition

The 2,4-diamino motif is a fundamental feature of this class of compounds and is critical for their molecular recognition by a wide range of biological targets. The two amino groups can act as hydrogen bond donors, forming key interactions with hydrogen bond acceptors on the target protein, such as the backbone carbonyls or the side chains of aspartate, glutamate, or asparagine residues.

This hydrogen bonding pattern is a common feature in the binding of 2,4-diaminopyrimidine-based drugs to their targets. For example, in the case of FAK inhibitors, the 2,4-diaminopyrimidine core is an important structural moiety for promoting binding in the hinge region of the ATP binding site of the kinase. These interactions are stabilized through hydrogen bonds between the pyrimidine nitrogen and the aniline (B41778) NH of the 2,4-diaminopyrimidine core and active site residues. dovepress.com

The ability of the 2,4-diaminopyrimidine scaffold to mimic the hydrogen bonding pattern of the purine (B94841) base adenine (B156593) allows it to interact with a variety of enzymes that recognize purines, such as kinases and dihydrofolate reductases. This mimicry is a cornerstone of the design of many 2,4-diaminopyrimidine-based inhibitors.

Development of Pharmacophore Models for Optimized Activity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For 2,4-diaminopyrimidine derivatives, pharmacophore models typically include key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. csmres.co.uk

The development of a pharmacophore model often begins with a set of known active compounds. By aligning these molecules and identifying their common chemical features, a 3D pharmacophore query can be generated. This query can then be used to screen large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov

For instance, a pharmacophore model for BCR-ABL tyrosine kinase inhibitors based on phenylaminopyrimidine derivatives was developed and included a hydrophobic group, two hydrogen bond donors, and four aromatic rings. This model successfully predicted the activity of a test set of molecules and provided a valuable tool for designing new and potent inhibitors.

In the context of this compound, a pharmacophore model would likely include:

Two hydrogen bond donor features corresponding to the 2- and 4-amino groups.

A hydrophobic feature representing the ethyl group at the C-6 position.

A larger hydrophobic feature corresponding to the hexyl group at the C-5 position.

Such a model could be instrumental in the design of new analogs with optimized activity by guiding the selection of substituents that best fit the pharmacophoric requirements of the target protein.

Computational Chemistry and Rational Drug Design Methodologies

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, like 6-Ethyl-5-hexylpyrimidine-2,4-diamine, might bind to the active site of a target protein.

In a hypothetical study, this compound would be docked into the binding site of a selected protein target, for example, a protein kinase. The 2,4-diamino groups are potent hydrogen bond donors and acceptors, and are known to form key interactions with the hinge region of many kinases. The simulation would calculate the binding energy and predict the pose of the compound. The ethyl and hexyl groups at the 5 and 6 positions would be evaluated for their fit within hydrophobic pockets of the active site. The results would be used to score and rank the compound's potential as an inhibitor and to suggest modifications to improve binding affinity.

Hypothetical Molecular Docking Results

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interactions
Kinase X -8.5 Met102, Leu103, Val34 H-bonds with hinge, hydrophobic interactions
Kinase Y -7.2 Asp155, Phe154 H-bond with catalytic loop, pi-stacking

Molecular Dynamics (MD) Simulations to Elucidate Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the dynamics of the interactions.

For the this compound-kinase complex, an MD simulation would be run for a period of nanoseconds. The simulation would reveal the flexibility of the hexyl chain within the hydrophobic pocket and the stability of the hydrogen bonds formed by the diamino groups. By analyzing the trajectory of the simulation, researchers could calculate metrics like the Root Mean Square Deviation (RMSD) to confirm the stability of the binding pose. This provides a higher level of confidence in the docking prediction and helps to understand the energetic contributions of different parts of the molecule to the binding event. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model relevant to this compound, a series of analogues would first need to be synthesized and tested for their inhibitory activity against a specific target. For this hypothetical series, variations could include altering the length of the alkyl chains (e.g., replacing hexyl with pentyl or heptyl) or adding substituents to the ethyl group. Physicochemical properties (descriptors) for each molecule, such as lipophilicity (logP), molecular weight, and electronic properties, would be calculated. A mathematical model would then be generated to correlate these descriptors with the observed biological activity (e.g., IC50 values). This model could then be used to predict the potency of new, unsynthesized analogues, guiding the design of more effective compounds.

Hypothetical QSAR Data for a Series of 5-Alkyl-6-ethylpyrimidine-2,4-diamines

Compound 5-Alkyl Chain logP Molecular Weight IC50 (nM)
Analog 1 Propyl 2.5 208.3 500
Analog 2 Butyl 3.0 222.3 250
Analog 3 Pentyl 3.5 236.4 120
This compound Hexyl 4.0 250.4 60

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Novel Analog Discovery

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. These hits are then grown or combined to produce a more potent lead compound. The 2,4-diaminopyrimidine (B92962) core itself could be considered a starting fragment.

In an FBDD approach, the 2,4-diaminopyrimidine fragment would be screened against a target. Once its binding is confirmed (e.g., via X-ray crystallography), it would be elaborated upon. The ethyl and hexyl groups of this compound represent one possible elaboration of this core. Scaffold hopping is a related technique where the core scaffold (in this case, the pyrimidine (B1678525) ring) is replaced by a different chemical moiety that maintains the same 3D arrangement of key binding groups. This can be used to discover novel chemical series with improved properties. Computational algorithms can search virtual libraries for different scaffolds that can spatially orient amino, ethyl, and hexyl-like groups in a similar fashion to the parent compound.

De Novo Drug Design Algorithms Applied to the 2,4-Diaminopyrimidine Class

De novo drug design algorithms build novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. These programs use information about the shape, charge, and hydrogen-bonding capabilities of the active site to construct molecules predicted to have high binding affinity.

Applying this to the 2,4-diaminopyrimidine class, an algorithm could be instructed to keep the 2,4-diaminopyrimidine core fixed in the hinge-binding region of a kinase. The software would then explore the unoccupied regions of the active site, adding fragments and growing chemical structures to fill adjacent hydrophobic pockets. This could potentially "rediscover" the 6-ethyl-5-hexyl substitution pattern or suggest novel, more optimal decorations for the pyrimidine core that could lead to compounds with higher predicted potency and better drug-like properties than the initial lead.

Preclinical Pharmacological Investigations

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in early-stage drug discovery to determine the direct interaction between a compound and its putative molecular target.

Biochemical Characterization of Target Enzyme Inhibition (e.g., PfDHFR)

For compounds with a 2,4-diaminopyrimidine (B92962) core, a primary anticipated target is the enzyme dihydrofolate reductase (DHFR), which is crucial for the folic acid biosynthesis pathway in organisms like the malaria parasite Plasmodium falciparum (PfDHFR). A biochemical characterization would typically involve determining the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of 6-Ethyl-5-hexylpyrimidine-2,4-diamine against purified PfDHFR enzyme. This data would quantify the compound's potency as an inhibitor. However, no published studies were found that have performed this specific analysis for this compound.

Counter-Screening Against Off-Target Enzymes and Receptor Panels

To assess the selectivity of a compound, counter-screening against a panel of off-target enzymes and receptors is essential. For a PfDHFR inhibitor, this would crucially include screening against human DHFR (hDHFR) to ensure a high therapeutic index. A favorable profile would show high potency against the parasite enzyme and low potency against the human counterpart. Further screening against a broader panel of kinases, proteases, and other receptors would identify potential for off-target effects. No such counter-screening data has been reported for this compound.

Cell-Based Biological Assays

Cell-based assays are critical to determine a compound's activity in a more complex biological environment, providing insights into cell permeability, potential for cellular metabolism, and efficacy at the whole-cell level.

Antiparasitic Efficacy in Cultured Cell Models (e.g., Plasmodium falciparum whole-cell assays)

The antiparasitic activity of this compound would be evaluated in whole-cell assays using cultured P. falciparum. These assays measure the inhibition of parasite growth and proliferation within red blood cells. The half-maximal effective concentration (EC50) would be determined against both drug-sensitive and drug-resistant parasite strains. Despite the relevance of this assay for pyrimidine-based compounds, no data on the antiplasmodial activity of this compound has been published.

Evaluation in Relevant Mammalian Cell Lines for Efficacy in Other Therapeutic Areas

The 2,4-diaminopyrimidine scaffold has been investigated for various therapeutic applications beyond antiparasitic activity. For instance, derivatives have been explored as renin inhibitors. Evaluation of this compound in relevant mammalian cell lines would be necessary to explore its potential in other disease areas. This would involve functional assays specific to the disease model. At present, there are no published studies on the efficacy of this compound in any mammalian cell-based assays for any therapeutic area.

In Vitro Metabolic Stability and Biotransformation Studies

Understanding the metabolic fate of a compound is crucial for its development. In vitro metabolic stability studies, typically using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human), predict the extent and rate of metabolism in the body. These studies identify potential metabolic liabilities and help in understanding the compound's pharmacokinetic profile. Biotransformation studies would further identify the specific metabolic pathways and the resulting metabolites. No information regarding the in vitro metabolic stability or biotransformation of this compound is currently available in the scientific literature.

Hepatic Microsomal and Cytosolic Stability Assessments

The stability of a compound in the presence of hepatic microsomes and cytosol is a critical early indicator of its metabolic fate. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. evotec.comnih.gov Cytosolic fractions, on the other hand, contain various enzymes responsible for both Phase I and Phase II metabolic reactions.

Typically, in vitro assays are conducted where the compound is incubated with liver microsomes or cytosol, and its disappearance over time is monitored. evotec.com This data is used to calculate key parameters such as the intrinsic clearance (CLint) and the half-life (t½) of the compound. These values help in predicting the in vivo hepatic clearance and the potential duration of action of the drug. Compounds with high clearance are often metabolized quickly, which may lead to a shorter duration of effect. evotec.com

Table 1: Representative Data Table for Hepatic Microsomal Stability (Illustrative)

Compound Species Microsomal Protein (mg/mL) Incubation Time (min) % Remaining Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
This compound Human Data not available Data not available Data not available Data not available Data not available
This compound Rat Data not available Data not available Data not available Data not available Data not available
This compound Mouse Data not available Data not available Data not available Data not available Data not available

This table is for illustrative purposes only. No actual data for this compound was found.

Identification and Characterization of Major Metabolites via High-Resolution Mass Spectrometry

Understanding the metabolic pathways of a new chemical entity is fundamental to assessing its safety and efficacy. High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to identify and structurally elucidate metabolites formed in various in vitro and in vivo systems. nih.gov Techniques such as liquid chromatography coupled with time-of-flight (LC-TOF) or Orbitrap mass spectrometers are commonly employed. nih.gov

The process involves incubating the parent compound with liver microsomes, hepatocytes, or other metabolic systems. The resulting mixture is then analyzed to detect new mass signals corresponding to potential metabolites. By comparing the mass spectra and fragmentation patterns of the parent compound and its metabolites, researchers can deduce the types of metabolic transformations that have occurred, such as oxidation, hydroxylation, or conjugation.

No studies detailing the metabolic profile of this compound or the identification of its metabolites have been found.

Evaluation of Enzyme Inhibition for Metabolic Enzymes

Assessing the potential of a compound to inhibit key metabolic enzymes, particularly cytochrome P450 isoforms, is a critical step in drug development to predict potential drug-drug interactions. nih.gov Inhibition of these enzymes can lead to altered plasma concentrations of co-administered drugs, potentially causing adverse effects or reduced efficacy. nih.gov

Standard in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A low IC50 value indicates a higher potential for inhibition. For some related 2,4-diaminopyrimidine compounds, inhibitory activity against certain enzymes has been reported, but no such data is available for the specific hexyl-substituted compound . drugbank.comnih.gov

Table 2: Representative Data Table for CYP450 Enzyme Inhibition (Illustrative)

CYP Isoform Test Compound IC50 (µM) Inhibition Potential
CYP1A2 This compound Data not available Data not available
CYP2C9 This compound Data not available Data not available
CYP2C19 This compound Data not available Data not available
CYP2D6 This compound Data not available Data not available
CYP3A4 This compound Data not available Data not available

This table is for illustrative purposes only. No actual data for this compound was found.

Conclusion and Future Research Directions

Synthesis of Advanced 6-Ethyl-5-hexylpyrimidine-2,4-diamine Analogs

The synthesis of advanced analogs of this compound is a crucial step in optimizing its potential therapeutic properties. Building upon established synthetic methodologies for the 2,4-diaminopyrimidine (B92962) core, medicinal chemists can introduce a variety of structural modifications to modulate the compound's activity, selectivity, and pharmacokinetic profile. nih.gov

Future synthetic strategies would likely focus on several key areas:

Modification of the Alkyl Substituents: The ethyl group at the 6-position and the hexyl group at the 5-position can be systematically altered. For instance, varying the chain length, introducing branching, or incorporating cyclic moieties could significantly impact the compound's interaction with its biological targets.

Introduction of Functional Groups: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, could enhance the aqueous solubility and bioavailability of the parent compound. Conversely, the addition of lipophilic groups might improve its ability to cross cellular membranes.

Bioisosteric Replacement: The replacement of certain atoms or groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved therapeutic characteristics. For example, replacing a carbon atom with a nitrogen atom in one of the alkyl chains could alter the compound's metabolic stability.

A generalized synthetic scheme for creating such analogs often starts with a readily available pyrimidine (B1678525) precursor, such as 2,4-diamino-6-chloropyrimidine, followed by a series of reactions like nucleophilic substitution and cross-coupling reactions to introduce the desired side chains. nih.gov

Table 1: Hypothetical Analogs of this compound and Their Rationale for Synthesis

Analog Modification Rationale Potential Therapeutic Target
6-(Cyclopropylethyl)-5-hexylpyrimidine-2,4-diamine Introduce conformational rigidity to enhance binding affinity. Kinases, Dihydrofolate Reductase
6-Ethyl-5-(6-hydroxyhexyl)pyrimidine-2,4-diamine Improve aqueous solubility and potential for hydrogen bonding. Various enzymes

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nashbio.com This approach moves beyond a single-target perspective to a systems-level view of how the compound influences cellular processes. nih.gov

The primary omics technologies that would be employed include:

Genomics: To identify any genetic variations that may influence an individual's response to the compound.

Transcriptomics: To analyze changes in gene expression (mRNA levels) following treatment with the compound, revealing the cellular pathways that are modulated.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the functional consequences of the observed transcriptomic changes. nih.gov

Metabolomics: To profile changes in the levels of small-molecule metabolites, offering a direct readout of the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that could predict therapeutic efficacy. researchgate.net For instance, if transcriptomic data reveals the upregulation of genes involved in apoptosis, and proteomic data confirms the activation of caspase proteins, this would provide strong evidence for the compound's pro-apoptotic activity.

Exploration of Combination Therapies with this compound

Given that many 2,4-diaminopyrimidine derivatives have shown promise in cancer therapy, exploring the use of this compound in combination with other anticancer agents is a logical next step. mdpi.com Combination therapies can offer several advantages, including synergistic efficacy, reduced drug doses, and the potential to overcome drug resistance. mdpi.com

Potential combination strategies could involve pairing this compound with:

Standard Chemotherapeutic Agents: Combining it with established drugs could enhance their cytotoxic effects on cancer cells.

Targeted Therapies: If the compound is found to inhibit a specific signaling pathway, combining it with another targeted agent that hits a different node in the same or a parallel pathway could lead to a more profound and durable response.

Immunotherapies: Investigating whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors would be a promising area of research.

The rationale for these combinations would be based on the compound's mechanism of action, as elucidated by omics studies and other preclinical investigations. For example, if the compound is found to induce cell cycle arrest, combining it with a DNA-damaging agent could be a synergistic approach.

Table 2: Illustrative IC50 Values of Select 2,4-Diaminopyrimidine Analogs in Cancer Cell Lines

Compound Cell Line IC50 (µM)
Compound 9k rsc.org A549 (Lung Carcinoma) 2.14
Compound 13f rsc.org HCT-116 (Colon Carcinoma) 2.78

This table presents data for illustrative analogs from the 2,4-diaminopyrimidine class to indicate the potential range of activity, as specific data for this compound is not available.

Prospects for Further Development of 2,4-Diaminopyrimidine-Based Therapeutics

The 2,4-diaminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility suggests a bright future for the development of therapeutics based on this core structure, including derivatives of this compound.

Future prospects for this class of compounds are broad and include:

Oncology: Many 2,4-diaminopyrimidine derivatives are being investigated as inhibitors of various kinases, which are key drivers of cancer cell proliferation and survival. acs.orgnih.gov

Infectious Diseases: The ability of some 2,4-diaminopyrimidines to inhibit dihydrofolate reductase (DHFR) in microorganisms makes them attractive candidates for the development of new antibacterial and antiparasitic drugs. mdpi.com

Inflammatory Diseases: Certain derivatives have shown anti-inflammatory properties, suggesting their potential use in treating chronic inflammatory conditions.

The continued exploration of the structure-activity relationships within the 2,4-diaminopyrimidine class, aided by computational modeling and advanced screening techniques, will undoubtedly lead to the discovery of new and improved therapeutic agents. nih.gov The journey of this compound from a chemical entity to a potential therapeutic will depend on rigorous preclinical and clinical evaluation, but the foundation provided by its chemical class is undeniably strong.

Q & A

Q. What are the common synthetic pathways for 6-ethyl-5-hexylpyrimidine-2,4-diamine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyrimidine core (e.g., 2,4-diaminopyrimidine) may react with alkyl halides (e.g., 6-ethyl-5-hexyl bromide) under basic conditions (e.g., sodium methoxide in DMF) to introduce substituents . Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

Q. Table 1: Example Reaction Parameters

ReagentSolventTemperature (°C)Yield (%)
2,4-DiaminopyrimidineDMF7065–75
6-Ethyl-5-hexyl bromideTHF6050–60

Q. What purification techniques are recommended for isolating this compound with high purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) resolves polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity (>98%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethyl and hexyl groups at C5/C6).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 280.21) .
  • IR spectroscopy : Identifies amine (N-H stretch ~3300 cm1^{-1}) and pyrimidine ring vibrations (C=N ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Standardized protocols : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and purity standards (>95% by HPLC).
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations.
  • Meta-analysis : Compare data across peer-reviewed studies while controlling for solvent/DMSO effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of pyrimidine derivatives?

Methodological Answer:

  • Factorial design : Vary substituents (e.g., alkyl chain length, halogenation) systematically.
  • Molecular docking : Prioritize substituents predicted to enhance target binding (e.g., CDK2 active site) .
  • In vitro assays : Pair SAR with kinase inhibition screens (e.g., ATP-competitive assays) .

Q. Table 2: SAR Variables for Pyrimidine Derivatives

VariableRange TestedBiological Endpoint
Alkyl chain lengthC3–C8IC50_{50} (CDK2 inhibition)
Substituent positionC5 vs. C6Solubility (logP)

Q. How can computational modeling enhance mechanistic studies of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model binding stability in enzyme active sites (e.g., 100-ns trajectories).
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity.
  • QSAR models : Corrogate substituent effects with bioavailability parameters (e.g., LogD) .

Q. What strategies mitigate challenges in synthesizing regioselective derivatives?

Methodological Answer:

  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during alkylation.
  • Directed ortho-metalation : Use lithium bases to direct substitution at specific pyrimidine positions.
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4 weeks.
  • Analytical monitoring : Track decomposition via HPLC-MS (e.g., oxidation at C5-ethyl group).
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2_2) .

Q. What cross-disciplinary approaches integrate this compound into materials science research?

Methodological Answer:

  • Coordination chemistry : Study metal complexation (e.g., with Cu2+^{2+}) for catalytic applications.
  • Polymer synthesis : Incorporate as a monomer in conductive polymers (e.g., via Suzuki coupling).
  • Surface functionalization : Modify nanoparticles (Au, SiO2_2) for targeted drug delivery .

Q. How can isotopic labeling resolve metabolic pathways of this compound in pharmacokinetic studies?

Methodological Answer:

  • 14C^{14}C-labeling : Track metabolite formation in liver microsomes.
  • LC-MS/MS : Quantitate labeled intermediates (e.g., hydroxylated derivatives).
  • Tracer studies : Combine with PET imaging for in vivo distribution analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.